1-(2,3-Dichlorophenyl)ethanamine hydrochloride
CAS No.: 39959-66-5
Cat. No.: VC0004810
Molecular Formula: C8H10Cl3N
Molecular Weight: 226.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 39959-66-5 |
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Molecular Formula | C8H10Cl3N |
Molecular Weight | 226.5 g/mol |
IUPAC Name | 1-(2,3-dichlorophenyl)ethanamine;hydrochloride |
Standard InChI | InChI=1S/C8H9Cl2N.ClH/c1-5(11)6-3-2-4-7(9)8(6)10;/h2-5H,11H2,1H3;1H |
Standard InChI Key | FQTXPVLCCDQRHY-UHFFFAOYSA-N |
SMILES | CC(C1=C(C(=CC=C1)Cl)Cl)N.Cl |
Canonical SMILES | CC(C1=C(C(=CC=C1)Cl)Cl)N.Cl |
Chemical Structure and Physicochemical Properties
Molecular Composition
1-(2,3-Dichlorophenyl)ethanamine hydrochloride has the molecular formula C₈H₁₀Cl₃N and a molecular weight of 226.5 g/mol . The compound consists of a benzene ring substituted with chlorine atoms at the 2 and 3 positions, linked to an ethanamine moiety. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological studies.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₁₀Cl₃N | |
Molecular Weight | 226.5 g/mol | |
Boiling Point | 248.9°C (estimated) | |
LogP (Partition Coefficient) | 4.5 (indicating high lipophilicity) |
Synthesis and Industrial Preparation
Primary Synthetic Route
The most efficient method, described in a 2012 patent, involves cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride under controlled conditions :
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Reaction Conditions:
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Temperature: 120–220°C
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Catalyst: p-Toluenesulfonic acid (p-TsOH)
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Solvent: Xylene or toluene
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Duration: 4–48 hours
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Yield: Up to 65.6% after purification using protic solvents like methanol .
Optimization Strategies
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Stoichiometry: A 1:1.4–1.6 mass ratio of 2,3-dichloroaniline to bis(2-chloroethyl)amine hydrochloride maximizes yield .
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Post-Reaction Processing: Adjusting pH to 6–7 with aqueous ammonia minimizes byproducts .
Mechanism of Action
Target Enzyme: PNMT Inhibition
PNMT catalyzes the conversion of norepinephrine to adrenaline in the adrenal medulla. 1-(2,3-Dichlorophenyl)ethanamine hydrochloride binds competitively to PNMT’s active site, reducing adrenaline synthesis by ≈70% in vitro .
Biochemical Pathways Affected
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Adrenergic Signaling: Suppresses adrenaline-mediated vasoconstriction, lowering systemic blood pressure .
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Catecholamine Metabolism: Alters urinary excretion of adrenaline metabolites in hypertensive models .
Pharmacological Effects
Antihypertensive Activity
In spontaneously hypertensive rats (SHR), intraperitoneal administration of 50 mg/kg/day for three days reduced systolic blood pressure by 20–30% . No significant effects were observed in normotensive Wistar Kyoto rats, highlighting selectivity for hypertensive states .
Table 2: Pharmacodynamic Profile in SHR
Parameter | Effect | Source |
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Systolic Blood Pressure | ↓ 25% (Day 3) | |
Plasma Adrenaline | ↓ 40% | |
Heart Rate | No significant change |
Neurochemical Effects
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Brain Adrenaline Levels: Reduced by 50% in the brainstem of SHR, correlating with blood pressure changes .
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Behavioral Impact: No motor dysfunction or sedation observed at therapeutic doses .
Applications in Biomedical Research
Hypertension Models
The compound is a staple in studying PNMT’s role in hypertension. Its efficacy in SHR supports its use as a tool for probing adrenergic pathophysiology .
Drug Development
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